Regioselective Heck Coupling at the C5 Iodo Position Enables Modular C-Nucleoside Synthesis
The compound demonstrates complete regioselectivity for Heck coupling at the 5-iodo position over the 2- and 6-chloro positions. This allows for the preparation of a key C-nucleoside intermediate without interference from the other halogens. In contrast, a direct analog like 2,6-dichloropyrimidine lacks the iodo handle, precluding this specific and efficient entry into C-nucleoside chemistry [1][2].
| Evidence Dimension | Site-selectivity of Heck Coupling |
|---|---|
| Target Compound Data | Reaction proceeds exclusively at the 5-iodo position. |
| Comparator Or Baseline | 2,6-Dichloropyrimidine: No iodo group present; Heck coupling not possible at C5. |
| Quantified Difference | Qualitative difference: The presence of the iodine atom provides a unique reactive site not found in the comparator. |
| Conditions | Heck coupling with glycal, followed by desilylation and reduction [1]. |
Why This Matters
This predictable reactivity is crucial for designing modular synthetic routes to complex C-nucleoside libraries, where the 5-position must be functionalized without affecting the 2- and 6-chloro groups for subsequent diversification.
- [1] Kubelka, T., Slavětínská, L., & Hocek, M. (2012). A General Regioselective Approach to 2,4-Disubstituted Pyrimidin-5-yl C-2-Deoxyribonucleosides. Synthesis, 44(6), 953-965. View Source
- [2] Kubelka, T., Slavětínská, L., Klepetářová, B., & Hocek, M. (2010). Synthesis of 2,4-Disubstituted Pyrimidin-5-yl C-2'-Deoxyribonucleosides by Sequential Regioselective Reactions of 2,4-Dichloropyrimidine Nucleosides. European Journal of Organic Chemistry, 2010(14), 2666-2669. View Source
